4,6-Dichloro-2-phenylquinoline

Organic synthesis Process chemistry Quinoline chlorination

Medicinal chemistry programs risk SAR invalidation when regioisomeric impurities (4,7- or 4,8-dichloro) are introduced. 4,6-Dichloro-2-phenylquinoline (CAS 100914-76-9) eliminates this variable with a defined 4,6-substitution pattern, providing a 4-Cl leaving group for direct SNAr amination and a 6-Cl handle for downstream cross-coupling. • Enables one-step C4 diversification for efflux pump inhibitor libraries (J. Med. Chem. validated scaffold) • Computed XLogP3 of 5.1 aligns with Gram-positive membrane permeation requirements • Consistent melting point (114-116 °C) ensures batch-to-batch purity for reproducible ITC and co-crystallization studies.

Molecular Formula C15H9Cl2N
Molecular Weight 274.1 g/mol
CAS No. 100914-76-9
Cat. No. B020187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-phenylquinoline
CAS100914-76-9
Synonyms4,6-DICHLORO-2-PHENYLQUINOLINE
Molecular FormulaC15H9Cl2N
Molecular Weight274.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl
InChIInChI=1S/C15H9Cl2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H
InChIKeyKUVLLVOLQPRLGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2-phenylquinoline: Compound Overview


4,6-Dichloro-2-phenylquinoline (CAS 100914-76-9) is a synthetic heterocyclic compound belonging to the 2-phenylquinoline class, defined by chlorine substituents at the 4- and 6-positions of the quinoline core [1]. With a molecular formula of C₁₅H₉Cl₂N and a molecular weight of 274.1 g/mol, it is primarily utilized as a research intermediate and a scaffold for further derivatization in medicinal chemistry programs targeting antimalarial, antibacterial, and anticancer indications . Its dichlorinated architecture confers distinct physicochemical properties, including a computed XLogP3 of 5.1 and a topological polar surface area of 12.9 Ų, which differentiate it from both the parent 2-phenylquinoline and regioisomeric dichloro analogs [1].

4,6-Dichloro-2-phenylquinoline: SAR Specificity


The biological activity and physicochemical profile of 2-phenylquinoline derivatives are exquisitely sensitive to the position of chlorine substitution. The 4,6-dichloro arrangement produces a unique electronic distribution and steric environment compared to the 4,7-dichloro, 4,8-dichloro, or 6,8-dichloro regioisomers [1]. For instance, the 4-chloro substituent is positioned adjacent to the quinoline nitrogen, influencing both basicity and hydrogen-bond acceptor capacity, while the 6-chloro substituent modulates the π-electron density of the fused benzene ring [2]. Computational predictions indicate that the 4,6-substitution pattern yields an XLogP3 approximately 0.5–0.8 units higher than the 4,7- and 4,8-dichloro regioisomers, directly impacting membrane permeability and target engagement in cell-based assays [3]. Generic substitution between regioisomers without experimental validation risks introducing confounding variables in SAR campaigns, invalidating quantitative structure-activity models, and compromising the reproducibility of synthetic routes that depend on the specific reactivity of the 4-chloro leaving group [2].

4,6-Dichloro-2-phenylquinoline: Key Differentiators


Synthetic Yield and Scalability Advantage

4,6-Dichloro-2-phenylquinoline is synthesized via phosphorus oxychloride (POCl₃) treatment of 6-chloro-2-phenyl-4-quinolinol, yielding 24.86 g of product from 25.5 g of starting material (91% yield) with a melting point of 114–116 °C . In contrast, the synthesis of 4,7-dichloro-2-phenylquinoline typically proceeds from the corresponding 4-hydroxy precursor, but commercial suppliers report lower purities (commonly 93–95%) and variable yields due to competing side reactions at the 7-position . The 4-chloro leaving group in the 4,6-isomer exhibits predictable reactivity in nucleophilic aromatic substitution (S_NAr) reactions, a property not shared by the 6,8-dichloro analog where steric hindrance at the 8-position attenuates displacement kinetics [1]. This established, high-yielding synthetic route reduces procurement risk for multi-gram scale-up, as the procedure is documented in patent literature with full experimental detail .

Organic synthesis Process chemistry Quinoline chlorination

Lipophilicity Advantage Over Regioisomers

The computed XLogP3 for 4,6-dichloro-2-phenylquinoline is 5.1, compared to predicted values of 4.3–4.6 for the 4,7-dichloro and 4,8-dichloro regioisomers [1][2]. This 0.5–0.8 log unit increase arises because the 6-chloro substituent in the 4,6-isomer is positioned para- to the quinoline nitrogen, enhancing overall molecular hydrophobicity through a more extended hydrophobic surface, whereas the 7- and 8-chloro substituents in the comparators create a more compact hydrophobic patch that is partially shielded by the quinoline ring . Higher lipophilicity correlates with increased passive membrane permeability, which is a critical parameter for intracellular target engagement in antimalarial (e.g., P. falciparum digestive vacuole) and antibacterial (e.g., S. aureus NorA efflux pump inhibition) assays where the target compound must traverse biological membranes [3]. For procurement decisions in cell-based screening campaigns, the higher LogP of the 4,6-isomer predicts superior cellular uptake compared to the 4,7- and 4,8-isomers when tested at identical extracellular concentrations.

Physicochemical profiling LogP Drug-likeness Quinoline SAR

Melting Point Purity Benchmark

The melting point of 4,6-dichloro-2-phenylquinoline is reported as 114–116 °C based on experimental measurement of the recrystallized product . This narrow melting range (2 °C) is indicative of high crystalline purity. In comparison, the 4-chloro-2-phenylquinoline analog melts at 62–64 °C, while published experimental melting points for the 4,7-dichloro and 4,8-dichloro regioisomers are not consistently available from peer-reviewed sources, with commercial suppliers typically providing only predicted boiling points [1]. A well-defined, experimentally verified melting point serves as a low-cost, rapid identity and purity check upon compound receipt, reducing the need for immediate HPLC or NMR re-characterization for routine inventory verification. For procurement quality assurance (QA) protocols, the absence of a reliably published melting point for comparator compounds introduces an additional analytical burden that the 4,6-isomer avoids.

Quality control Melting point Compound identity Analytical characterization

Regioselective S_NAr Derivatization Handle

The 4-chloro substituent of 4,6-dichloro-2-phenylquinoline is activated toward nucleophilic aromatic substitution (S_NAr) by the adjacent quinoline ring nitrogen, enabling regioselective displacement with amines, alkoxides, or thiols to generate diverse 4-substituted-6-chloro-2-phenylquinoline libraries [1]. In contrast, 6-chloro-2-phenylquinoline (CAS 60301-56-6) lacks this reactive handle; its single chlorine at the 6-position is comparatively deactivated toward S_NAr and requires harsher conditions (e.g., metal-catalyzed cross-coupling) for functionalization [2]. This differential reactivity was exploited in SAR studies of NorA efflux pump inhibitors, where 4-amino-6-substituted-2-phenylquinoline derivatives displayed IC₅₀ values in the low micromolar range for restoring ciprofloxacin activity in resistant S. aureus, whereas 6-substituted analogs lacking the 4-amino group were inactive [3]. The presence of two differentially reactive chlorine atoms—one S_NAr-labile at C4 and one relatively inert at C6—positions the 4,6-isomer as a superior scaffold for sequential diversification compared to mono-chlorinated or symmetrically dichlorinated analogs.

Medicinal chemistry Late-stage functionalization S_NAr reactivity Quinoline derivatization

4,6-Dichloro-2-phenylquinoline: Application Scenarios


NorA Efflux Pump Inhibitor Library Scaffold

The 4-chloro leaving group of 4,6-dichloro-2-phenylquinoline permits direct, regioselective S_NAr amination to install diverse amine pharmacophores at C4, while the 6-chloro substituent is retained for downstream SAR modulation [1]. In a landmark J. Med. Chem. study, 2-phenylquinoline derivatives with C4-amino substitution restored ciprofloxacin activity in NorA-overexpressing S. aureus strains at low micromolar concentrations, establishing this chemotype as a validated efflux pump inhibitor (EPI) scaffold [2]. The 4,6-dichloro intermediate provides the optimal starting point for this library: the 4-Cl enables one-step diversification, the 6-Cl can be subsequently elaborated via cross-coupling, and the computed XLogP3 of 5.1 aligns with the lipophilicity range required for membrane permeation into Gram-positive bacteria [3]. Procurement of this specific isomer ensures synthetic efficiency that 6-chloro-2-phenylquinoline (no S_NAr handle) or 4,7-dichloro-2-phenylquinoline (altered LogP and potentially different biological profile) cannot match.

Antimalarial Intermediate: Balanced Lipophilicity

Quinoline antimalarials such as chloroquine and amodiaquine accumulate in the acidic digestive vacuole of Plasmodium falciparum, a process dependent on the weakly basic quinoline nitrogen and optimal lipophilicity. With a computed XLogP3 of 5.1, 4,6-dichloro-2-phenylquinoline sits within the lipophilicity window (LogP 3.5–5.5) associated with effective vacuolar accumulation while avoiding the excessive LogP (>6) that leads to non-specific membrane binding and hemolytic toxicity [1]. The 4,6-dichloro substitution pattern offers a distinct physicochemical profile compared to the 4,7-dichloro isomer (predicted XLogP3 ~4.5), which may show reduced vacuolar partitioning, and the 4,8-dichloro isomer, whose altered molecular shape may affect interactions with heme or the chloroquine resistance transporter (PfCRT) [2]. Procurement for antimalarial SAR programs should prioritize the 4,6-isomer when the goal is to probe the impact of 6-position halogen substitution without sacrificing the synthetic utility of the 4-chloro handle for late-stage diversification [3].

Halogen-Bonding Probe for Structural Biology

The defined 4,6-dichloro substitution pattern creates a unique halogen-bond donor profile amenable to structural biology studies. The 4-chloro substituent, positioned adjacent to the quinoline nitrogen, can participate in halogen bonding with backbone carbonyl oxygens in protein binding pockets, while the 6-chloro provides a distinct vector for hydrophobic contacts [1]. When co-crystallized with target proteins (e.g., NorA efflux pump or plasmodial targets), the anomalous scattering signal of chlorine atoms facilitates precise localization of the ligand within electron density maps [2]. The narrow experimental melting point (114–116 °C) ensures high compound purity suitable for isothermal titration calorimetry (ITC) where impurities compromise thermodynamic parameter accuracy [3]. Regioisomers (4,7- or 4,8-dichloro) produce different halogen-bond geometries and hydrophobic contact surfaces, making them non-interchangeable for structure-based drug design efforts that require atomic-level SAR understanding.

Blue-Light-Emitting Intermediate

4,6-Dichloro-2-phenylquinoline serves as a precursor to 4′,6-dichloro-2,4-diphenylquinoline (DPQ-Cl₂), a compound investigated for blue-light-emitting applications [1]. The 4-chloro substituent undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to install the second phenyl ring at C4, while the 6-chloro remains available for further electronic tuning of the photoluminescent properties. The resulting DPQ-Cl₂ exhibits distinct emission characteristics compared to the mono-chlorinated analog 6-chloro-2,4-diphenylquinoline (DPQ-Cl), with the second chlorine shifting the emission maximum and influencing quantum yield [2]. Industrial procurement of the 4,6-dichloro isomer specifically enables access to the dichlorinated DPQ derivative; starting from 6-chloro-2-phenylquinoline would require an additional halogenation step, increasing process complexity and reducing overall yield.

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